REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH:3]([CH3:4])[CH2:2]1.[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH2:11]>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH:11][CH:3]([CH3:4])[CH2:2][C:1]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred at 80°-90° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction solution
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any insoluble matter
|
Type
|
CUSTOM
|
Details
|
the filtrate thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with 750 ml of a 2N aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with 1000 ml of ether
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC(CC(=O)O)C)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g | |
YIELD: PERCENTYIELD | 47.9% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |